

Spectroscopic Profile of 2-Methyl-1-dodecene: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-1-dodecene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the alkene, **2-Methyl-1-dodecene**. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for **2-Methyl-1-dodecene**. It is important to note that where experimental data is not publicly available, predicted data from computational models has been provided and is clearly indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Predicted)

Due to the lack of publicly available experimental data, the following ¹H NMR data has been predicted using computational methods. The spectrum is expected to show distinct signals for the vinyl protons, the allylic methyl group, and the long alkyl chain.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.69	s	2H	=CH ₂
~1.98	t	2H	-CH ₂ -C=
~1.71	s	3H	-C(CH ₃)=
~1.26	m	16H	-(CH ₂) ₈ -
~0.88	t	3H	-CH ₃

Note: Predicted data generated from computational models. Actual experimental values may vary.

¹³C NMR (Predicted)

Similar to the proton NMR, the following ¹³C NMR data is based on computational predictions. The spectrum is characterized by signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chain.

Chemical Shift (ppm)	Assignment
~149.8	=C(CH ₃)-
~109.5	=CH ₂
~38.3	-CH ₂ -C=
~31.9	-CH ₂ -
~29.6	-CH ₂ -
~29.5	-CH ₂ -
~29.3	-CH ₂ -
~28.1	-CH ₂ -
~22.7	-CH ₂ -
~22.4	-C(CH ₃)=
~14.1	-CH ₃

Note: Predicted data generated from computational models. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Methyl-1-dodecene** is characterized by absorption bands corresponding to its alkene and alkane functional groups.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3075 - 3095	Medium	=C-H Stretch	Alkene
2850 - 2960	Strong	C-H Stretch	Alkane
1640 - 1650	Medium	C=C Stretch	Alkene
1450 - 1470	Medium	C-H Bend (Scissoring)	Alkane
885 - 895	Strong	=C-H Bend (Out-of-plane)	Alkene (1,1-disubstituted)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **2-Methyl-1-dodecene** is available from the NIST WebBook.[\[1\]](#)[\[2\]](#) The fragmentation pattern is characteristic of a long-chain alkene.

m/z	Relative Intensity (%)	Possible Fragment
182	~5	[M] ⁺ (Molecular Ion)
57	100	[C ₄ H ₉] ⁺ (Base Peak)
43	~85	[C ₃ H ₇] ⁺
71	~65	[C ₅ H ₁₁] ⁺
41	~60	[C ₃ H ₅] ⁺
85	~45	[C ₆ H ₁₃] ⁺
55	~40	[C ₄ H ₇] ⁺
69	~35	[C ₅ H ₉] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample such as **2-Methyl-1-dodecene**.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-20 mg of **2-Methyl-1-dodecene** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3). The solution should be filtered through a pipette with a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Data Acquisition:
 - Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process.
 - ^1H NMR: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, number of scans, and relaxation delay. For quantitative results, a longer relaxation delay is necessary.
 - ^{13}C NMR: A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon. Due to the lower natural abundance and gyromagnetic ratio of ^{13}C , a larger number of scans is required compared to ^1H NMR.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm). For ^1H NMR, the signals are integrated to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a neat liquid sample, place a small drop of **2-Methyl-1-dodecene** onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.^[3] Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a drop of the liquid is placed directly onto the ATR crystal.^{[4][5]}
- Instrument Setup: Place the sample holder (with the salt plates or the ATR accessory) into the instrument's sample compartment.

- Data Acquisition:
 - Background Scan: A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded first.
 - Sample Scan: The sample is then scanned. The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.[4] Multiple scans are typically averaged to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is plotted as percent transmittance or absorbance versus wavenumber (cm^{-1}). The characteristic absorption bands are then identified and assigned to their corresponding molecular vibrations.[6][7][8][9]

Mass Spectrometry (Electron Ionization)

- Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.[10]
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[11][12][13] This process ejects an electron from the molecule, forming a positively charged molecular ion ($[\text{M}]^+$).
- Fragmentation: The high energy of the molecular ion often causes it to break apart into smaller, charged fragments and neutral radicals.
- Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[10]
- Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.
- Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z . The spectrum is analyzed to determine the molecular weight and to deduce the structure from the fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General Workflow for Spectroscopic Analysis of a Chemical Compound.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-1-dodecene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098622#spectroscopic-data-of-2-methyl-1-dodecene-nmr-ir-ms>

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